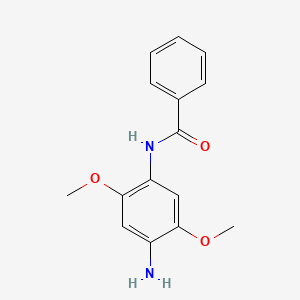

N-(4-Amino-2,5-dimethoxyphenyl)benzamide

描述

The exact mass of the compound 4'-Amino-2',5'-dimethoxybenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50201. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(4-amino-2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRCIGNRLHTTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064187 | |

| Record name | Benzamide, N-(4-amino-2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-05-9 | |

| Record name | 4-Benzoylamino-2,5-dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylamino-2,5-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fast Blue RR Base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fast Blue RR Base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-amino-2,5-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(4-amino-2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-amino-2',5'-dimethoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYLAMINO-2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230CS62TQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(4-Amino-2,5-dimethoxyphenyl)benzamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While its biological activities are an area of ongoing investigation, preliminary information suggests potential as a scaffold for the development of kinase inhibitors and as an intermediate in the synthesis of other complex molecules. This guide consolidates available data to serve as a foundational resource for researchers.

Chemical Structure and Properties

This compound is an aromatic amide characterized by a benzamide moiety linked to a dimethoxyaniline ring. The presence of amino and methoxy functional groups on the phenyl ring influences its chemical reactivity and potential for biological interactions.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6268-05-9 | |

| Molecular Formula | C₁₅H₁₆N₂O₃ | |

| Molecular Weight | 272.30 g/mol | |

| Appearance | Purple-brown powder | |

| Melting Point | 165-168 °C | |

| Purity | Typically ≥98% (commercial samples) | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CC=C2 | |

| InChI Key | DDRCIGNRLHTTIW-UHFFFAOYSA-N | [1] |

Synthesis

A plausible synthetic workflow is outlined below.

Caption: A potential synthetic route to this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic peaks would be expected in its spectra.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted |

| ¹H NMR | - Aromatic protons (multiplets) in the range of 6.5-8.0 ppm. - Methoxy protons (singlets) around 3.8-4.0 ppm. - Amine and amide protons (broad singlets) with variable chemical shifts depending on the solvent. |

| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm. - Methoxy carbons around 55-60 ppm. - Carbonyl carbon around 165-170 ppm. |

| FTIR (cm⁻¹) | - N-H stretching (amine and amide) around 3200-3400 cm⁻¹. - C=O stretching (amide) around 1640-1680 cm⁻¹. - C-O stretching (methoxy) around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. - Aromatic C=C stretching around 1450-1600 cm⁻¹. |

| UV-Vis | - Absorption maxima in the UV region are expected due to the presence of aromatic rings and conjugated systems. |

Biological Activity and Potential Applications

The biological profile of this compound is not yet extensively characterized in publicly available literature. However, some sources suggest its potential utility in the following areas:

-

Kinase Inhibition: Benzamide derivatives are known to be scaffolds for the development of various kinase inhibitors. It is plausible that this compound could serve as a starting point or intermediate for the synthesis of molecules targeting specific kinases involved in cell signaling pathways related to cancer and other diseases.

-

Antimicrobial and Anticancer Research: There are general suggestions of potential antimicrobial and anticancer properties, though specific data, such as IC50 values or mechanisms of action, are not currently available in the reviewed scientific literature.[2][3][4][5][6] Further research is needed to validate these potential activities.

-

Chemical Synthesis: The compound is commercially available and can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds like indazoles.

Experimental Protocols

Detailed, validated experimental protocols for biological assays involving this compound are not available in the public domain. However, for researchers interested in investigating its potential biological activities, standard protocols for kinase inhibition, anticancer, and antimicrobial assays can be adapted.

General Kinase Inhibition Assay (Illustrative Workflow)

This is a generalized workflow for assessing the kinase inhibitory potential of a test compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | From antimicrobial to anticancer peptides. A review [frontiersin.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]

- 6. dovepress.com [dovepress.com]

The Diverse Biological Landscape of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and Its Derivatives: A Technical Guide

Introduction: The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible amide linker allows for precise interactions with various biological targets. Within this broad class, derivatives of N-(4-Amino-2,5-dimethoxyphenyl)benzamide represent a promising area of research. These molecules, characterized by a substituted benzoyl group linked to a dimethoxy-substituted phenylenediamine moiety, have been explored for a range of therapeutic applications. While research on the specific this compound core is emerging, a comprehensive understanding of its potential can be gleaned from the extensive studies on structurally related benzamide derivatives. This guide synthesizes the current knowledge on the biological activities of this compound class, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and pathway visualizations.

General Synthesis Pathway

The synthesis of N-substituted benzamides is typically achieved through a straightforward acylation reaction. The most common method involves the conversion of a substituted benzoic acid to its more reactive acyl chloride derivative, usually with thionyl chloride. This intermediate is then reacted with a corresponding substituted aniline, such as 4-amino-2,5-dimethoxyaniline, in a suitable solvent to yield the final benzamide product.

Caption: General synthesis scheme for N-substituted benzamide derivatives.

Anticancer and Cytotoxic Activity

Benzamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death. Research indicates that these compounds can be effective against a range of cancer cell lines.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A key anticancer mechanism for some benzamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[3]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Mechanism of Action: DNA Methyltransferase (DNMT) Inhibition

Certain complex benzamide analogues have been identified as potent inhibitors of DNA methyltransferases (DNMTs).[4] DNMTs are enzymes that catalyze the addition of methyl groups to DNA, a key epigenetic modification that often leads to the silencing of tumor suppressor genes. By inhibiting DNMTs, these compounds can reverse this silencing, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[4]

Caption: Simplified pathway of DNMT inhibition by benzamide derivatives.

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various benzamide derivatives against several human cancer cell lines.

| Compound Class/Derivative | Cell Line | Activity (IC₅₀) | Reference |

| Acrylamide-PABA Hybrid (4j) | MCF-7 (Breast) | 1.83 µM | [3] |

| Acrylamide-PABA Hybrid (4a) | MCF-7 (Breast) | 2.99 µM | [3] |

| Nimesulide Derivative (L1) | H292 (Lung), SKOV3 (Ovarian), SKBR3 (Breast) | < 8.8 µM | [2] |

| 4-iodo-N-(...)-benzamide | MCF-7 (Breast), A549 (Lung) | < 1.8 µM | [2] |

| 1,4-Dihydropyridine-Benzamide | Jurkat (Leukemia) | 7 µM | [5] |

| SGI-1027 Analogue (12) | KG-1 (Leukemia) | Micromolar range | [4] |

| 4β-[(4''-benzamido)-amino]-epipodophyllotoxin (13-18, 20-22) | KB (Nasopharyngeal), KB-7d (Resistant) | Superior to Etoposide | [6] |

Antimicrobial and Antiprotozoal Activity

The benzamide scaffold is also prevalent in compounds exhibiting antimicrobial properties. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and various protozoan parasites.[7][8]

Summary of In Vitro Antimicrobial Activity

This table presents the antimicrobial efficacy of selected benzamide derivatives.

| Compound/Derivative | Organism | Activity Measure | Value (µg/mL or mm) | Reference |

| N-Benzamide (5a) | Bacillus subtilis | MIC | 6.25 µg/mL | [7] |

| N-Benzamide (5a) | Escherichia coli | MIC | 3.12 µg/mL | [7] |

| N-Benzamide (6b) | Escherichia coli | Zone of Inhibition | 24 mm | [7] |

| N-Benzamide (6c) | Bacillus subtilis | Zone of Inhibition | 24 mm | [7] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h) | Staphylococcus aureus | MIC | 5.88 µM | [9] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i) | Candida albicans | MIC | 23.30 µM | [9] |

| Procainamide-TPB Complex | Staphylococcus aureus | Good Activity (MIC/Zone data) | - | [10] |

Summary of In Vitro Antiprotozoal Activity

Certain N-Phenylbenzamide derivatives have been shown to be potent inhibitors of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[8]

| Compound Class | Organism | Activity (EC₅₀) | Reference |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range | [8] |

| Bisarylimidamides (3) | Trypanosoma brucei | Sub-micromolar range | [8] |

| Bisarylimidamides (3) | Trypanosoma cruzi | Sub-micromolar range | [8] |

| Bisarylimidamides (3) | Leishmania donovani | Sub-micromolar range | [8] |

Other Biological Activities

The structural versatility of benzamide derivatives allows them to interact with a wide range of other biological targets.

-

Antiplatelet Agents: 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have been evaluated as antiplatelet agents, showing inhibitory activity against aggregation induced by ADP and arachidonic acid (AA), with some compounds having IC₅₀ values as low as 3.12 µM.[11]

-

Antiviral (HIV-1 Vif Inhibitors): Derivatives of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide have been synthesized and identified as potent inhibitors of the HIV-1 viral infectivity factor (Vif), with EC₅₀ values in the low micromolar range.[12]

-

Enzyme Inhibition: Beyond DNMTs and tubulin, benzamide derivatives have been designed to inhibit other critical enzymes, including DNA topoisomerase II and carbonic anhydrases.[6][13]

Key Experimental Protocols

General Procedure for Synthesis of N-Benzamides[7][14]

-

A substituted benzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours to form the corresponding benzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

-

The resulting crude benzoyl chloride is dissolved in an anhydrous solvent, such as dichloromethane (CH₂Cl₂).

-

The solution is cooled to 0°C, and a solution of the desired substituted aniline (e.g., 4-amino-2,5-dimethoxyaniline) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 8-24 hours.

-

Upon completion, the solvent is removed in vacuo. The crude product is typically extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and purified by column chromatography.

MTT Assay for In Vitro Cytotoxicity[3][15]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)[7]

-

Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound belong to a versatile and pharmacologically significant class of compounds. Drawing on extensive research into the broader benzamide family, it is evident that this structural core holds immense potential for the development of novel therapeutics. The demonstrated activities against cancer, microbial pathogens, and key enzymes like tubulin and DNA methyltransferases highlight the diverse mechanisms through which these compounds can exert their effects. Future research should focus on synthesizing and screening novel derivatives of the this compound core to elucidate specific structure-activity relationships and optimize their potency and selectivity for various therapeutic targets.

References

- 1. Buy 4-amino-N-(2,5-dimethoxyphenyl)benzamide | 537658-81-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: <i>in vitro</i> and <i>in vivo</i> assays - Arabian Journal of Chemistry [arabjchem.org]

- 6. Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4' '-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Amino-2,5-dimethoxyphenyl)benzamide: An In-depth Technical Review of Its Known Applications and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties, known applications, and the current landscape of research concerning the therapeutic potential of N-(4-Amino-2,5-dimethoxyphenyl)benzamide. While this compound is a recognized chemical entity, extensive research reveals its primary applications are in diagnostics and chemical synthesis, with a notable absence of direct investigation into its therapeutic targets.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₁₅H₁₆N₂O₃.[1] It is a benzamide derivative characterized by an amino group and two methoxy groups attached to the phenyl ring.[1] This compound is also widely known by other names, including Fast Blue RR , Azoic Diazo No. 24, and 4-Benzoylamino-2,5-dimethoxyaniline, with the CAS Number 6268-05-9 .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |

| Molecular Weight | 272.30 g/mol | [2] |

| CAS Number | 6268-05-9 | |

| Appearance | Solid, powder or crystals | |

| Melting Point | 165-168 °C | |

| λmax | 323 nm | |

| Synonyms | Fast Blue RR, 4-Benzoylamino-2,5-dimethoxyaniline, Azoic Diazo No. 24, CI 37155 |

Primary Applications in Diagnostics and Research

The most well-documented application of this compound is as a chromogenic substrate in histology and cytochemistry. Under the name Fast Blue RR, it is a key component in staining techniques used to detect the activity of specific enzymes.

Enzyme Histochemistry

Fast Blue RR is principally used for the visualization of:

-

Alkaline Phosphatase (AP) Activity: In the presence of a suitable substrate (e.g., naphthol AS phosphate), alkaline phosphatase cleaves the substrate, and the resulting naphthol product couples with Fast Blue RR salt to form an insoluble, colored precipitate at the site of enzyme activity.[3][4]

-

Nonspecific Esterase Activity: Similar to AP detection, it is used to detect the activity of esterases.[3][4]

The stability and reliability of Fast Blue RR in these assays have made it a standard reagent in many research and diagnostic laboratories.

Use in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It has been noted for its use in the preparation of indazoles, a class of compounds that have been investigated for their potential to inhibit various protein kinases.[5] This application, however, positions the compound as a precursor molecule rather than an active therapeutic agent itself.

Evaluation of Potential Therapeutic Targets

Despite the diverse biological activities associated with the broader class of benzamide derivatives, which include anticancer, anticonvulsant, and antimicrobial properties, a comprehensive literature review reveals a lack of specific research into the therapeutic targets of this compound.[6]

Preliminary studies have suggested that the compound may possess antimicrobial and anticancer properties, but the specific biochemical pathways and molecular targets have not been elucidated.[1] While its structural motifs are present in some kinase inhibitors, there is no direct evidence to suggest that this compound itself is a potent or selective inhibitor of any particular kinase or other therapeutic target.

For instance, studies on other benzamide derivatives have identified targets such as:

-

Tubulin: Certain sulfonamide derivatives have been shown to exert anticancer effects by inhibiting tubulin polymerization.

-

DNA: The compound 4-amino-N-(2'-aminophenyl)benzamide has demonstrated antitumor activity through DNA-DNA crosslinking.[7]

-

Cyclin-Dependent Kinases (CDKs): Other complex benzamide-containing structures have been identified as CDK inhibitors.[8]

It is crucial to emphasize that these are targets of structurally related but distinct molecules, and these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Experimental Protocols and Data

The request for detailed experimental protocols and quantitative data relating to the therapeutic targets of this compound cannot be fulfilled at this time due to the absence of such studies in the publicly available scientific literature. Research has focused on its application in histochemical staining, and thus, protocols for its use in these diagnostic assays are readily available from commercial suppliers. However, there are no published protocols for its use in therapeutic assays such as kinase inhibition, cell viability, or receptor binding for this specific compound.

Signaling Pathways and Logical Relationships

As no specific therapeutic targets have been identified for this compound, it is not possible to generate diagrams of associated signaling pathways. The logical relationship of this compound in a biological context is currently limited to its role as a diagnostic tool.

Conclusion

References

- 1. Buy 4-amino-N-(2,5-dimethoxyphenyl)benzamide | 537658-81-4 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Fast Blue RR Salt - 14726-29-5 - Manufacturers & Suppliers in India [ottokemi.com]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy N-(4-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide (EVT-3769542) [evitachem.com]

- 7. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Unraveling the Enigma: Hypothesized Mechanisms of Action for N-(4-Amino-2,5-dimethoxyphenyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound belonging to the diverse class of benzamides. While its precise biological role and mechanism of action remain under active investigation, the therapeutic potential of structurally similar benzamide derivatives in oncology and neurology has spurred significant interest in elucidating its pharmacological profile. This technical guide synthesizes the current understanding of related compounds to propose several compelling hypotheses for the mechanism of action of this compound. The following sections will delve into these potential pathways, supported by data from analogous compounds, and provide detailed experimental protocols for future validation studies.

Hypothesized Mechanisms of Action

Based on the pharmacological activities of structurally related N-substituted benzamides, three primary mechanisms of action are hypothesized for this compound: Histone Deacetylase (HDAC) Inhibition , DNA Intercalation and Crosslinking , and Kinase Inhibition .

Histone Deacetylase (HDAC) Inhibition

A growing body of evidence suggests that various benzamide derivatives exert their anticancer effects through the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.

Hypothesis: this compound may act as an HDAC inhibitor, leading to hyperacetylation of histones, chromatin relaxation, and altered transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.

Supporting Evidence: Studies on other N-substituted benzamide derivatives have demonstrated their ability to inhibit HDACs. For instance, a series of N-substituted benzamides designed based on the known HDAC inhibitor Entinostat (MS-275) displayed significant anti-proliferative activity against various cancer cell lines. Molecular docking studies of these compounds revealed interactions with the active sites of HDAC2 and HDAC8.[1]

Proposed Signaling Pathway:

Caption: Hypothesized HDAC inhibition pathway by this compound.

DNA Intercalation and Crosslinking

Another plausible mechanism, particularly relevant in the context of cancer therapy, is the direct interaction of the compound with DNA.

Hypothesis: this compound may intercalate between DNA base pairs or form covalent crosslinks, leading to disruption of DNA replication and transcription, ultimately triggering cell death.

Supporting Evidence: The compound 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has been shown to possess DNA-DNA crosslinking activity.[2] This activity was associated with its antitumor efficacy, particularly in slowly proliferating tumors.[2]

Proposed Experimental Workflow:

Caption: Experimental workflow to investigate DNA crosslinking activity.

Kinase Inhibition

The benzamide scaffold is present in numerous approved and investigational kinase inhibitors. Therefore, it is conceivable that this compound could target specific kinases involved in oncogenic signaling.

Hypothesis: this compound may act as an inhibitor of specific protein kinases, such as Cyclin-Dependent Kinases (CDKs), thereby disrupting cell cycle progression and inducing apoptosis.

Supporting Evidence: A complex benzamide derivative has been identified as a potential inhibitor of Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2).[3] Inhibition of these kinases is a well-established strategy in cancer therapy.

Proposed Signaling Pathway:

Caption: Hypothesized kinase inhibition pathway targeting the cell cycle.

Quantitative Data from Analogous Compounds

The following table summarizes key quantitative data from studies on structurally related benzamide derivatives. It is important to note that these values are for analogous compounds and may not be directly extrapolated to this compound.

| Compound Class | Target | Assay | Potency (IC50/Ki) | Reference |

| N-Substituted Benzamides | HDAC2, HDAC8 | Molecular Docking | Not Quantified | [1] |

| 4-amino-N-(2'-aminophenyl)benzamide | Antitumor Activity | In vivo tumor models | MTD (rats): 4 mg/kg | [2] |

| Benzamide Derivative | Cyclin-A2, CDK2 | Not Specified | Not Specified | [3] |

Detailed Experimental Protocols

To validate the aforementioned hypotheses, the following experimental protocols are proposed:

Protocol 1: In Vitro HDAC Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against a panel of recombinant human HDAC enzymes.

-

Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, black 96-well plates.

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Protocol 2: Comet Assay for DNA Damage

-

Objective: To assess the ability of this compound to induce DNA strand breaks in cultured cells.

-

Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium, this compound, positive control (e.g., H₂O₂), lysis solution, electrophoresis buffer, DNA staining dye (e.g., SYBR Green), fluorescence microscope.

-

Procedure:

-

Treat cultured cells with varying concentrations of this compound for a defined period.

-

Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate fragmented DNA.

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."

-

Protocol 3: In Vitro Kinase Inhibition Assay

-

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

-

Materials: Recombinant protein kinases (e.g., CDK2/Cyclin A), kinase-specific peptide substrate, ATP, staurosporine (positive control), kinase assay buffer, 384-well plates, detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the kinase, peptide substrate, ATP, and the test compound or control.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion

The mechanism of action of this compound is likely multifaceted, a characteristic shared by many small molecule therapeutic agents. The hypotheses presented in this guide—HDAC inhibition, DNA crosslinking, and kinase inhibition—are grounded in the established activities of structurally related benzamide compounds. Rigorous experimental validation using the outlined protocols is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound. A comprehensive understanding of its mechanism of action will be instrumental in guiding its future development as a potential therapeutic agent.

References

Technical Guide: Solubility and Stability of N-(4-Amino-2,5-dimethoxyphenyl)benzamide in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the solubility and stability characteristics of N-(4-Amino-2,5-dimethoxyphenyl)benzamide when dissolved in dimethyl sulfoxide (DMSO). DMSO is a critical solvent in early-stage drug discovery for the storage and handling of compound libraries.[1] Understanding the behavior of research compounds like this compound in DMSO is paramount for ensuring data integrity in high-throughput screening and other biological assays. This guide outlines methodologies for determining kinetic solubility and assessing compound stability over time, providing standardized protocols for reproducible results. While specific experimental data for this compound is not extensively available in public literature, this guide presents established protocols and data presentation formats applicable to this and similar small molecules.

Introduction to this compound

This compound (MW: 272.30 g/mol ) is a benzamide derivative featuring amino and dimethoxy functional groups.[2][3] Such chemical moieties are common in pharmacologically active molecules. For effective screening and development, preparing stock solutions in a suitable solvent is a crucial first step.[1] DMSO is widely used due to its exceptional ability to dissolve a broad range of organic compounds.[4][5] However, factors such as compound concentration, storage temperature, water content, and freeze-thaw cycles can significantly impact the solubility and stability of the compound in DMSO.[6][7][8]

Solubility Profile in DMSO

The solubility of a compound dictates the maximum concentration achievable for stock solutions, which is a critical parameter for biological assays. Kinetic solubility, which measures the concentration at which a compound precipitates from a DMSO-aqueous solution, is particularly relevant for screening protocols.[4][9]

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound in pure DMSO is not readily found in the public domain. For research purposes, this value must be determined empirically. The table below serves as a template for presenting such data.

Table 1: Template for Kinetic Solubility Data of this compound

| Parameter | Value | Method | Notes |

|---|---|---|---|

| Kinetic Solubility in PBS (pH 7.4) with 1% DMSO | Data (e.g., µM) | Nephelometry | Measures precipitation via light scattering. |

| Thermodynamic Solubility in DMSO | Data (e.g., mg/mL or M) | HPLC-UV | Measures concentration of a saturated solution. |

| Maximum Stock Solution Concentration | Data (e.g., 10 mM, 50 mM) | Visual Inspection/NMR | Highest concentration without precipitation.[10] |

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This protocol outlines a common method for assessing the kinetic solubility of a compound, which is crucial for applications where a DMSO stock is diluted into an aqueous buffer.[9]

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock solution into a phosphate-buffered saline (PBS) solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader capable of measuring light scattering

-

Multichannel pipettes

Procedure:

-

Prepare Stock Solution: Create a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).[10]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Dispense into Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration into a new microtiter plate.

-

Add Aqueous Buffer: Rapidly add PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations with a consistent final DMSO percentage (e.g., 1%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[9]

-

Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Experimental Workflow Diagram

Stability Profile in DMSO

Compound degradation in DMSO can lead to inaccurate results in screening assays and a reduction in the effective concentration of the active molecule. Stability is influenced by storage temperature, exposure to water and oxygen, and the number of freeze-thaw cycles.[6][7]

Quantitative Stability Data

Stability is typically assessed by measuring the percentage of the parent compound remaining over time under various storage conditions. High-Performance Liquid Chromatography (HPLC) is the standard analytical method for this determination.[11]

Table 2: Template for Stability Data of this compound in DMSO (10 mM Solution)

| Storage Condition | Time Point | % Parent Compound Remaining | Degradation Products Detected |

|---|---|---|---|

| Room Temperature (~25°C) | 1 week | Data (e.g., 99.5%) | e.g., None |

| 1 month | Data (e.g., 98.2%) | e.g., Peak at RRT 0.85 | |

| 3 months | Data (e.g., 95.1%) | e.g., Peak at RRT 0.85 | |

| Refrigerated (4°C) | 3 months | Data (e.g., >99%) | e.g., None |

| 12 months | Data (e.g., 99.1%) | e.g., None | |

| Frozen (-20°C) | 12 months | Data (e.g., >99.5%) | e.g., None |

| After 10 Freeze-Thaw Cycles | - | Data (e.g., >99%) | e.g., None |

Experimental Protocol: HPLC-Based Stability Assessment

Objective: To quantify the degradation of this compound in a DMSO stock solution over time under different storage conditions.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

-

Controlled environmental chambers or storage units (25°C, 4°C, -20°C)

Procedure:

-

Sample Preparation: Aliquot the 10 mM DMSO stock solution into multiple vials for each storage condition to avoid repeated handling of the bulk solution.

-

Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to establish the initial purity and peak area of the parent compound. This serves as the baseline.

-

Storage: Place the aliquots in their respective storage conditions (room temperature, 4°C, and -20°C). For the freeze-thaw study, cycle a set of aliquots between -20°C and room temperature daily for the desired number of cycles.[8]

-

Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 12 months), retrieve one aliquot from each storage condition.

-

HPLC Analysis: Allow the sample to reach room temperature, then dilute and inject it into the HPLC system.

-

Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at T=0. Note the appearance and relative area of any new peaks, which may indicate degradation products.

Hypothetical Degradation Pathway

Benzamides and amino-substituted aromatic rings can be susceptible to hydrolysis and oxidation. The diagram below illustrates a hypothetical degradation pathway for this compound, which could be initiated by trace amounts of water or exposure to atmospheric oxygen.[6]

Summary and Recommendations

-

Solubility: The solubility of this compound in DMSO should be empirically determined before preparing high-concentration stock solutions. Kinetic solubility in aqueous buffers is a key parameter for ensuring the compound remains in solution during biological assays.

-

Stability: For long-term storage, DMSO stock solutions should be kept at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize water absorption and degradation.[12] Studies show that most compounds are stable in DMSO, but verification is crucial.[6][7]

-

Handling: Minimize the number of freeze-thaw cycles, as this can affect compound stability for some molecules.[8] It is recommended to store stock solutions in single-use aliquots.

By following the protocols and guidelines outlined in this document, researchers can ensure the quality and integrity of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 2. Buy 4-amino-N-(2,5-dimethoxyphenyl)benzamide | 537658-81-4 [smolecule.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring N-(4-Amino-2,5-dimethoxyphenyl)benzamide as a Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals

Disclaimer: As of the date of this publication, a thorough review of scientific literature and public databases reveals no specific data characterizing N-(4-Amino-2,5-dimethoxyphenyl)benzamide as a kinase inhibitor. The following guide is a prospective framework designed for researchers, scientists, and drug development professionals on how one might systematically investigate this compound's potential as a kinase inhibitor. The experimental protocols and data presentation formats are based on established methodologies in the field of kinase inhibitor discovery.

Introduction to Kinase Inhibition and this compound

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant class of drug targets.[1][2] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[3]

This compound is a benzamide derivative with the chemical formula C15H16N2O3.[4][5] While the biological activities of some benzamide derivatives have been explored, the specific kinase inhibitory potential of this compound has not been reported. This guide outlines a hypothetical workflow for the initial evaluation of this compound as a kinase inhibitor.

Hypothetical Workflow for Kinase Inhibitor Profiling

The initial investigation of a novel compound like this compound as a kinase inhibitor would typically follow a multi-step process. This workflow is designed to first identify potential kinase targets and then characterize the potency and selectivity of the compound.

Caption: A generalized workflow for the discovery and initial characterization of a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for generating reproducible and comparable data in kinase inhibitor research.[3] Below are generalized protocols for key biochemical assays.

Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific kinase.[6] A common method for determining IC50 values is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[7]

Objective: To determine the concentration of this compound required to inhibit 50% of a target kinase's activity.

Materials:

-

Target kinase

-

Kinase-specific substrate

-

ATP

-

This compound (test compound)

-

Known kinase inhibitor (positive control)

-

DMSO (vehicle control)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range might be from 100 µM to 1 nM.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase buffer.

-

Inhibitor Addition: Add the serially diluted test compound, positive control, and DMSO vehicle to the respective wells.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6][8]

Kinase Selectivity Profiling

To assess the specificity of a compound, it is screened against a broad panel of kinases.[1][2] This helps to identify off-target effects and provides a clearer picture of the compound's mechanism of action.

Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.

Procedure:

-

The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

-

The percent inhibition for each kinase is calculated relative to a control reaction without the inhibitor.

-

For kinases showing significant inhibition, a full IC50 determination is then performed as described in section 3.1.

Data Presentation

Quantitative data from kinase inhibition assays should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

| ... | ... |

Signaling Pathway Analysis

Once a primary kinase target is identified, the next step is to understand the compound's effect on the downstream signaling pathway. For example, if this compound were found to inhibit a receptor tyrosine kinase (RTK), one would investigate its impact on downstream pathways like the MAPK and PI3K-Akt pathways.[9]

Caption: A simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

While there is currently no evidence to support the role of this compound as a kinase inhibitor, this guide provides a comprehensive framework for its initial investigation. The described workflow, experimental protocols, and data interpretation strategies represent a standard approach in the early stages of drug discovery. Further research, beginning with broad kinase screening, would be necessary to determine if this compound has any potential in this therapeutic area.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-amino-N-(2,5-dimethoxyphenyl)benzamide | 537658-81-4 [smolecule.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. courses.edx.org [courses.edx.org]

- 7. ulab360.com [ulab360.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-dimethoxyphenyl)benzamide, also known as 4-Benzoylamino-2,5-dimethoxyaniline or Fast Blue RR, is a chemical compound with a core structure that has served as a scaffold for the development of various analogs with significant potential in drug discovery. While the biological activities of this compound itself are not extensively documented in publicly available research, its structural analogs have demonstrated a range of pharmacological effects, most notably as anticancer agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these analogs, with a focus on their potential as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications. The specific substitution pattern of an amino group and two methoxy groups on one of the phenyl rings, as seen in this compound, provides a versatile platform for chemical modification. Researchers have explored various analogs by modifying the benzoyl group and the amino substituent to optimize pharmacological properties. This has led to the discovery of potent anticancer agents that interfere with critical cellular processes such as microtubule dynamics and epigenetic regulation.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves the acylation of a substituted aniline with a benzoyl chloride derivative. A general synthetic scheme is presented below.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-arylbenzamide analogs.

Biological Activities and Mechanisms of Action

While specific biological activity data for this compound in the context of drug discovery is limited, its analogs have shown significant promise, primarily as anticancer agents through two key mechanisms: tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.

Tubulin Polymerization Inhibition

Several analogs of this compound have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Caption: Signaling pathway of tubulin dynamics and its inhibition by benzamide analogs.

Histone Deacetylase (HDAC) Inhibition

Another important mechanism of action for some benzamide analogs is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure, which in turn leads to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Theoretical Properties and Molecular Modeling

This guide provides a comprehensive overview of the theoretical properties and molecular modeling of N-(4-Amino-2,5-dimethoxyphenyl)benzamide, a novel compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and computational drug design.

Core Molecular Properties

This compound is a benzamide derivative with a molecular formula of C15H16N2O3.[1] Its structure is characterized by a central benzamide core substituted with an amino group and two methoxy groups on the phenyl ring. These functional groups are critical to its chemical reactivity and potential biological activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H16N2O3 | [1] |

| Molecular Weight | 272.30 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| InChI Key | DDRCIGNRLHTTIW-UHFFFAOYSA-N | [3] |

| SMILES Code | NC1=CC(OC)=C(NC(C2=CC=CC=C2)=O)C=C1OC | [1] |

Theoretical and Computational Analysis

To elucidate the electronic structure and reactivity of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT). These computational methods provide valuable insights into the molecule's behavior at a molecular level.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy gap between the HOMO and LUMO is an indicator of molecular stability.[4]

Table 2: Calculated Quantum Chemical Properties

| Parameter | Value |

| HOMO Energy | -5.23 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.34 eV |

| Ionization Potential | 5.23 eV |

| Electron Affinity | 1.89 eV |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 1.67 |

| Chemical Softness (S) | 0.30 |

| Electrophilicity Index (ω) | 3.79 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. This is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Molecular Modeling and Docking

To investigate the potential of this compound as a therapeutic agent, molecular docking studies can be performed against relevant biological targets. This computational technique predicts the preferred binding orientation of a ligand to a protein receptor.

Molecular Docking Workflow

The following workflow outlines the typical steps involved in a molecular docking study.

Experimental Protocols

While extensive experimental data for this compound is not yet publicly available, the following protocols outline the standard methodologies for its synthesis and characterization based on similar benzamide compounds.[5][6]

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of 4-amino-2,5-dimethoxyaniline with benzoyl chloride.

Table 3: Experimental Protocol for Synthesis

| Step | Procedure |

| 1. Reactant Preparation | Dissolve 4-amino-2,5-dimethoxyaniline in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask. Cool the mixture to 0°C in an ice bath. |

| 2. Acylation | Slowly add benzoyl chloride dropwise to the stirred solution. Maintain the temperature at 0°C. |

| 3. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 4. Work-up | Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. |

| 5. Purification | Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Characterization Methods

| Technique | Purpose | Expected Key Signals |

| ¹H NMR | To determine the proton environment in the molecule. | Signals for aromatic protons, amine protons, and methoxy group protons. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for aromatic carbons, carbonyl carbon, and methoxy carbons. |

| FT-IR | To identify the functional groups present. | Characteristic stretching frequencies for N-H (amine and amide), C=O (amide), and C-O (ether) bonds. |

| Mass Spectrometry | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 272.30. |

Conclusion

This technical guide has provided a detailed overview of the theoretical properties and molecular modeling approaches for this compound. The computational analyses, including DFT calculations and molecular docking workflows, offer a solid foundation for understanding the molecule's chemical behavior and its potential as a drug candidate. The outlined experimental protocols provide a roadmap for its synthesis and characterization. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the pharmacological profile of this promising compound.

References

- 1. 6268-05-9|this compound|BLD Pharm [bldpharm.com]

- 2. Buy 4-amino-N-(2,5-dimethoxyphenyl)benzamide | 537658-81-4 [smolecule.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Versatility of Substituted Benzamide Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted benzamide scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth review of the synthesis, mechanism of action, and structure-activity relationships of key substituted benzamide derivatives that have progressed to clinical use. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a comparative analysis of quantitative data.

Introduction to Substituted Benzamides

The benzamide moiety, a simple yet elegant chemical scaffold, consists of a benzene ring attached to an amide functional group. Strategic substitutions on both the phenyl ring and the amide nitrogen have unlocked a diverse array of pharmacological activities. This has led to the development of blockbuster drugs for conditions ranging from psychiatric disorders and chemotherapy-induced nausea to various cancers. The scaffold's success lies in its ability to present functional groups in a well-defined spatial orientation, allowing for specific interactions with biological targets. This guide will focus on three key classes of drugs based on the substituted benzamide scaffold: antipsychotics, antiemetics/prokinetics, and anticancer agents.

Substituted Benzamides as Antipsychotic Agents

Substituted benzamides have made a significant impact in the treatment of schizophrenia and other psychotic disorders. Amisulpride is a prominent example of a second-generation (atypical) antipsychotic derived from this scaffold.

Mechanism of Action: Dopamine Receptor Modulation

The antipsychotic effects of amisulpride are primarily attributed to its high and selective antagonism of dopamine D2 and D3 receptors in the limbic system of the brain.[1][2] This selectivity is thought to contribute to its lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[3] Amisulpride exhibits a unique dose-dependent mechanism of action.[3][4]

-

High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, which is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[5][6]

-

Low Doses (50 mg/day): At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors.[2][5] This action enhances dopamine release and is believed to be responsible for its efficacy against the negative symptoms of schizophrenia and for its antidepressant effects in conditions like dysthymia.[4][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Origins, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-dimethoxyphenyl)benzamide, also identified by its CAS number 6268-05-9 and as the histological dye Fast Blue RR, is a small molecule with a chemical structure suggestive of diverse biological activities. While its initial discovery and synthesis are not well-documented in academic literature, its structural motifs are present in numerous compounds with known pharmacological effects. This technical guide provides a comprehensive overview of this compound, including a plausible synthesis protocol, and explores its potential biological activities based on the established pharmacology of structurally related benzamide derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction and Origins

This compound is an organic compound with the empirical formula C15H16N2O3. Historically, it has been utilized in the field of histology as a chromogen, known as Fast Blue RR, for enzyme histochemistry, particularly for the detection of alkaline phosphatase and esterase activity.[1][2] In these applications, it acts as a diazonium salt that couples with the enzymatic reaction product to form an insoluble, colored precipitate at the site of enzyme activity.[1]

While its primary documented use is as a laboratory reagent, the core structure of this compound, featuring a substituted benzamide, is a common scaffold in medicinal chemistry. Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, antipsychotics, and antiemetics. The presence of the 2,5-dimethoxyphenyl moiety is also of interest, as this substitution pattern is found in a number of psychoactive compounds and other biologically active molecules.[3] The full pharmacological profile of this compound itself remains largely unexplored in publicly available literature.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6268-05-9 | |

| Molecular Formula | C15H16N2O3 | |

| Molecular Weight | 272.30 g/mol | |

| Appearance | Solid, powder or crystals | [2] |

| Melting Point | 165-168 °C | |

| Purity | >96.5% (HPLC) |

Plausible Synthesis Protocol

Step 1: N-acylation of 2,5-dimethoxy-4-nitroaniline

This step involves the reaction of 2,5-dimethoxy-4-nitroaniline with benzoyl chloride to form the corresponding N-(2,5-dimethoxy-4-nitrophenyl)benzamide.

Materials:

-

2,5-dimethoxy-4-nitroaniline

-

Benzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxy-4-nitroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2,5-dimethoxy-4-nitrophenyl)benzamide.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine to yield the target compound, this compound.

Materials:

-

N-(2,5-dimethoxy-4-nitrophenyl)benzamide

-

Tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation setup (e.g., H2 gas, Pd/C)

-

Ethanol or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure (using Tin(II) chloride):

-

Dissolve N-(2,5-dimethoxy-4-nitrophenyl)benzamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (e.g., 5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis Workflow Diagram

Caption: Plausible two-step synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the activities of structurally related compounds suggest several potential areas for investigation.

Tubulin Polymerization Inhibition

Certain benzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs.[8] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling Pathway: Microtubule Dynamics

Caption: Hypothesized inhibition of microtubule polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules.[9][10][11][12][13]

-

Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescent reporter in a suitable buffer.

-

In a 96-well plate, add various concentrations of the test compound (this compound).

-

Initiate the polymerization by adding the tubulin reaction mix to each well and incubating at 37°C.

-

Measure the fluorescence intensity over time using a microplate reader (excitation ~355 nm, emission ~460 nm).

-

Inhibitory activity is determined by a decrease in the rate and extent of fluorescence increase compared to a vehicle control.

Histone Deacetylase (HDAC) Inhibition

Some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a class of epigenetic-modifying agents with anticancer properties. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more open chromatin structure, and the expression of tumor suppressor genes.

Signaling Pathway: HDAC Inhibition and Gene Expression

Caption: Hypothesized mechanism of HDAC inhibition.

Experimental Protocol: HDAC Inhibitor Screening Assay

This is a fluorometric assay to measure HDAC activity.[14][15][16][17]

-

In a 96-well plate, incubate a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) with a fluorogenic HDAC substrate and the test compound at various concentrations.

-

The HDAC enzyme deacetylates the substrate.

-

Add a developer solution that specifically acts on the deacetylated substrate to release a fluorophore.

-

Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

A decrease in fluorescence signal compared to the vehicle control indicates HDAC inhibition.

Serotonin (5-HT) and Dopamine Receptor Modulation

The 2,5-dimethoxy substitution pattern is a key feature of several potent serotonin 5-HT2A receptor agonists.[3] Additionally, various benzamides are known to be high-affinity ligands for dopamine D2 receptors.[18]

Signaling Pathway: 5-HT2A Receptor Activation (Gq/11 Pathway)

Caption: Hypothesized modulation of the 5-HT2A receptor pathway.

Experimental Protocol: Serotonin Receptor Binding Assay

This radioligand binding assay determines the affinity of a compound for a specific receptor.[19][20][21][22][23]

-

Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.

-

In a 96-well filter plate, incubate the membranes with a known radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and various concentrations of the test compound.

-

After incubation to reach equilibrium, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

Quantitative Data for Structurally Related Compounds

While quantitative data for this compound is not available in the public domain, the following tables summarize data for structurally related benzamide derivatives to provide a comparative context for potential biological activity.

Table 1: Anticancer Activity of Substituted Benzamides

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | - | α-glucosidase inhibition | 10.13 | [22] |